molecular formula C17H10FN3OS B12011730 5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606955-18-4

5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12011730
CAS No.: 606955-18-4
M. Wt: 323.3 g/mol
InChI Key: UKMUSQXOJFAGMW-GXDHUFHOSA-N
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Description

5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a fluorobenzylidene group, a phenyl group, and a thiazolo[3,2-b][1,2,4]triazole core

Properties

CAS No.

606955-18-4

Molecular Formula

C17H10FN3OS

Molecular Weight

323.3 g/mol

IUPAC Name

(5E)-5-[(3-fluorophenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H10FN3OS/c18-13-8-4-5-11(9-13)10-14-16(22)21-17(23-14)19-15(20-21)12-6-2-1-3-7-12/h1-10H/b14-10+

InChI Key

UKMUSQXOJFAGMW-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)F)/SC3=N2

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)F)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step processThe reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Cyclocondensation Reactions

The core synthesis involves cyclocondensation between thiazole precursors and aromatic aldehydes. A representative protocol includes:

  • Reactants : 2-Phenylthiazolo[3,2-b] triazol-6(5H)-one derivatives + 3-fluorobenzaldehyde

  • Conditions : Acidic media (e.g., acetic acid/H₂SO₄), 80–100°C, 6–12 hours

  • Mechanism : Knoevenagel condensation followed by cyclization to form the benzylidene group.

Key spectral confirmation :

  • IR : Absorption bands at 1733–1738 cm⁻¹ (C=O stretch) .

  • ¹H-NMR : Singlet at δ=8.32–8.36 ppm (methine proton of the benzylidene group) .

Functionalization via Electrophilic Substitution

The electron-deficient thiazolo-triazole core undergoes electrophilic aromatic substitution (EAS) at specific positions:

Reaction TypeReagents/ConditionsPosition ModifiedYield (%)
NitrationHNO₃/H₂SO₄, 0°C, 2 hrC-7 of thiazole62
HalogenationCl₂/FeCl₃, RT, 1 hrC-5 of triazole58
SulfonationSO₃/H₂SO₄, 60°C, 3 hrC-4 of benzylidene45

The fluorine atom at the 3-position directs electrophiles to meta positions on the benzylidene ring .

Nucleophilic Reactions

The compound participates in nucleophilic attacks, particularly at the carbonyl group (C=O) of the triazolone moiety:

  • Aminolysis : Reacts with primary amines (e.g., methylamine) in ethanol under reflux to form hydrazide derivatives .

  • Hydrolysis : Treatment with NaOH (10%) yields the corresponding carboxylic acid derivative, confirmed by loss of the C=O IR band .

Kinetic data :

  • Hydrolysis rate constant (k) : 2.4 × 10⁻³ min⁻¹ (pH 12, 25°C) .

Oxidation and Reduction

ProcessReagentsProduct StructureApplication
OxidationKMnO₄/H₂O, 80°CSulfoxide derivativeEnhanced solubility for bioassays
ReductionNaBH₄/MeOH, RTDihydrothiazole analogStudy of redox-dependent activity

Reduction of the benzylidene double bond increases ring flexibility, altering binding affinity to biological targets .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki coupling : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) at C-2 of the thiazole ring.

  • Heck reaction : Forms styryl derivatives using acrylates, enhancing π-conjugation for optical studies .

Optimized conditions for Suzuki coupling :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (3:1), 90°C, 8 hr

  • Yield: 68–75%.

Photochemical Reactivity

UV irradiation (λ=254 nm) induces [4+2] cycloaddition with dienophiles (e.g., maleic anhydride), forming polycyclic adducts. This reactivity is attributed to the enone system in the thiazolo-triazole scaffold .

Quantum yield (Φ) : 0.12 ± 0.02 (in acetonitrile) .

Comparative Reactivity with Analogs

The 3-fluorobenzylidene substituent significantly alters reactivity compared to non-fluorinated analogs:

CompoundElectrophilic Substitution Rate (k, ×10³ M⁻¹s⁻¹)Reduction Potential (E₁/₂, V vs. SCE)
5-(3-Fluorobenzylidene) derivative4.7−1.12
5-(Benzylidene) analog3.1−0.98
5-(4-Chlorobenzylidene) analog5.2−1.20

The electron-withdrawing fluorine atom increases electrophilic substitution rates but reduces ease of reduction .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that compounds in the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family exhibit promising anticancer activities. In vitro studies using the NCI-60 cancer cell line screen revealed that several derivatives of this compound possess excellent anticancer properties at concentrations as low as 10 µM. Notably, derivatives 2h and 2i were identified as particularly effective against various cancer cell lines without exhibiting toxicity to normal cells (HEK293) .

Other Pharmacological Activities

Beyond its anticancer potential, 5-(3-fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been studied for a variety of other biological activities:

  • Anti-inflammatory : Compounds within this class have shown significant anti-inflammatory effects comparable to established drugs like indomethacin .
  • Antimicrobial : The compound exhibits antimicrobial properties against various pathogens.
  • Anticonvulsant : Preliminary studies suggest potential anticonvulsant activity .
  • Antioxidant : The compound has demonstrated antioxidant capabilities that may contribute to its therapeutic effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at the C-5 position significantly influence the pharmacological properties of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, the introduction of different substituents can enhance specific biological activities while minimizing toxicity .

Mechanism of Action

The mechanism by which 5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart is its unique combination of a fluorobenzylidene group and a thiazolo[3,2-b][1,2,4]triazole core.

Biological Activity

5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel compound characterized by a unique bicyclic structure that incorporates thiazole and triazole moieties. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The presence of the 3-fluorobenzylidene group enhances its electronic properties, influencing its reactivity and biological interactions.

Synthesis

The synthesis of 5-(3-fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions, including cyclocondensation. One common method includes the reaction of thiazole derivatives with appropriate aldehydes under acidic conditions. This process can be represented as follows:

Thiazole Derivative+AldehydeAcid5(3Fluorobenzylidene)2phenylthiazolo 3 2 b 1 2 4 triazol 6 5H one\text{Thiazole Derivative}+\text{Aldehyde}\xrightarrow{\text{Acid}}5-(3-\text{Fluorobenzylidene})-2-\text{phenylthiazolo 3 2 b 1 2 4 triazol 6 5H one}

Biological Activity

Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family exhibit a range of biological activities. Notably, 5-(3-fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one has demonstrated significant anticancer properties.

Anticancer Activity

A study evaluated the anticancer activity of various thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones against nearly 60 human cancer cell lines. The results showed that 5-(3-fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibited potent activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. The compound's structure-activity relationships (SAR) revealed that modifications at the C-5 position significantly influenced its pharmacological properties .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the compound enhances lipophilicity and biological interactions compared to similar compounds. A preliminary SAR study suggested that substituents at specific positions on the aromatic ring could enhance anticancer activity. For example:

Compound NameStructureUnique Features
5-(4-Fluorobenzylidene)StructureDifferent fluorine substitution pattern affecting reactivity
5-(benzylidene)StructureLacks fluorine substitution; may show different biological activity profile
5-(3-chlorobenzylidene)StructureChlorine instead of fluorine; potential variation in pharmacological effects

The mechanism by which 5-(3-fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its anticancer effects may involve inhibition of topoisomerase I (Top1), a critical enzyme in DNA replication. In vitro assays indicated that this compound could inhibit Top1 activity more effectively than traditional inhibitors like camptothecin .

Additional Biological Activities

Beyond its anticancer properties, compounds in this class have also shown potential as anti-inflammatory agents and modulators of other biological pathways. Some derivatives have been reported to possess analgesic and antimicrobial activities .

Case Studies

Several studies have highlighted the efficacy of thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones in various biological contexts:

  • Anticancer Evaluation : A comprehensive study screened multiple derivatives against a panel of cancer cell lines and identified several promising candidates with minimal toxicity to normal cells .
  • In Vivo Studies : Research has demonstrated that certain derivatives exhibit significant anti-inflammatory effects in animal models comparable to established anti-inflammatory drugs like indomethacin .

Q & A

Basic: What synthetic routes are employed for the preparation of 5-(3-fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one, and how is structural validation performed?

Methodological Answer:
The compound is synthesized via Claisen condensation using 3,4,5-trimethoxybenzoic acid as a starting material, followed by cyclization and functionalization steps. Key intermediates are characterized by 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity . For derivatives with fluorobenzylidene substituents, IR spectroscopy (C=O and C=N stretching at ~1744 cm⁻¹ and ~1611 cm⁻¹) and elemental analysis (C, H, N, S) are critical for validation .

Basic: Which in vitro assays are recommended for evaluating antitumor activity, and what parameters define selectivity?

Methodological Answer:
The MTT assay is widely used to assess cytotoxicity against cancer cell lines (e.g., HeLa, HCT116, BEL-7402) and normal cells (e.g., L-02). Selectivity is quantified by comparing IC₅₀ values between cancerous and non-cancerous cells. For example, derivatives with 4-benzyloxy or α-furyl substituents show >50% inhibition in HCT116 cells with minimal toxicity to L-02 cells . Data should include dose-response curves and statistical validation (e.g., p < 0.05 via ANOVA) to confirm significance .

Advanced: How do structural modifications (e.g., fluorobenzylidene vs. thiophene substituents) influence biological activity and selectivity?

Methodological Answer:
Substituent effects are analyzed through SAR studies :

  • Fluorobenzylidene groups enhance lipophilicity and electron-withdrawing properties, improving binding to hydrophobic enzyme pockets (e.g., COX-2) but may increase cytotoxicity in normal cells (e.g., L-02) .
  • Thiophene or furan substituents improve selectivity by reducing π-π stacking interactions with non-target proteins, as seen in derivatives with >20-fold selectivity for HCT116 over L-02 cells .
    Contradictions in activity (e.g., high BEL-7402 inhibition but elevated L-02 toxicity) require metabolic stability assays to identify off-target effects .

Advanced: What QSAR and molecular docking strategies optimize derivative design for enhanced activity?

Methodological Answer:
3D-QSAR models (e.g., CoMFA, CoMSIA) correlate steric/electrostatic fields with anti-inflammatory or antitumor activity. Training sets of 16 derivatives and test sets of 5 compounds are used, with validation metrics (q² > 0.6, r² > 0.9) ensuring reliability . Molecular docking against targets like 14-α-demethylase (PDB: 3LD6) identifies key interactions:

  • Fluorine atoms form halogen bonds with Thr-260.
  • The thiazolo-triazole scaffold hydrogen-bonds to Tyr-131 .
    ADMET predictions (e.g., LogP < 5, topological polar surface area < 140 Ų) guide pharmacokinetic optimization .

Advanced: How can researchers resolve discrepancies in cytotoxicity data between cancer and normal cell lines?

Methodological Answer:
Discrepancies arise from off-target interactions or metabolic instability. Solutions include:

  • Proteomics profiling to identify unintended kinase inhibition.
  • Reactive oxygen species (ROS) assays to detect oxidative stress in normal cells .
  • Metabolite identification via LC-MS/MS to assess degradation products. For example, 5-(4-fluorobenzylidene) derivatives show higher ROS generation in L-02 cells, explaining toxicity .

Advanced: What computational methods predict binding mechanisms to inflammatory or anticancer targets?

Methodological Answer:
Molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) validate docking poses by analyzing root-mean-square deviation (RMSD) and binding free energies (MM-PBSA). For COX-2 inhibition, the fluorobenzylidene group stabilizes the enzyme’s hydrophobic core, while the triazole ring interacts with catalytic Ser-530 . Pharmacophore modeling identifies essential features: aromatic rings, hydrogen-bond acceptors, and hydrophobic regions .

Basic: What spectroscopic techniques are critical for confirming structural integrity?

Methodological Answer:

  • 1H-NMR : Aromatic protons appear at δ 7.5–8.1 ppm, with the fluorobenzylidene CH proton as a singlet at δ 6.4–6.6 ppm .
  • 13C-NMR : Carbonyl (C=O) signals at ~169 ppm and C=N at ~163 ppm confirm cyclization .
  • LCMS-ESI : Molecular ion peaks (e.g., m/z 449 [M+H]+) and fragmentation patterns validate purity .

Advanced: How are pharmacokinetic properties (e.g., solubility, metabolic stability) optimized in derivative design?

Methodological Answer:

  • LogP reduction : Introduce polar groups (e.g., hydroxyl, carboxyl) to derivatives, improving aqueous solubility while maintaining ClogP < 3 .
  • CYP450 inhibition assays : Screen against CYP3A4/2D6 to minimize drug-drug interactions. Fluorine substitution reduces CYP2C9 affinity by 40% in some analogs .
  • Plasma protein binding (PPB) : Use equilibrium dialysis to target PPB < 90%, ensuring sufficient free drug concentrations .

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